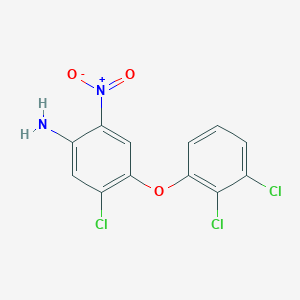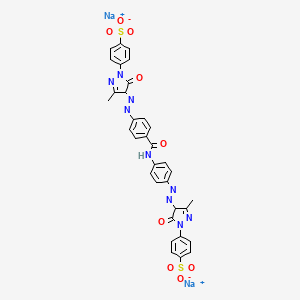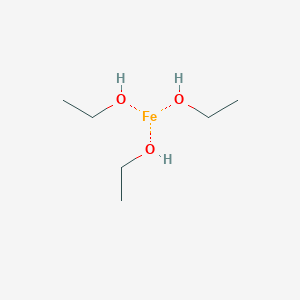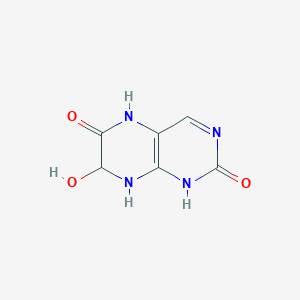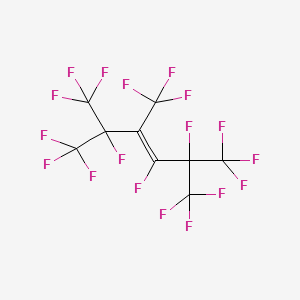
Hexafluoropropene trimer, 97
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluoropropene trimer, 97, is a chemical compound with the molecular formula C9F18 . It is a trimer of hexafluoropropene, meaning it consists of three hexafluoropropene units. This compound is known for its high thermal stability, chemical resistance, and unique properties that make it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexafluoropropene trimer is typically synthesized through the polymerization of hexafluoropropylene monomers. The process involves the following steps:
Polymerization Reaction: Hexafluoropropylene (C3F6) undergoes a polymerization reaction under specific conditions to form the trimer.
Catalysts and Solvents: Common catalysts include anhydrous potassium fluoride and 18-crown-6.
Reaction Conditions: The reaction is typically conducted at temperatures not exceeding 50°C, with a vacuum applied to the reaction vessel to remove any by-products.
Industrial Production Methods: In industrial settings, the production of hexafluoropropene trimer follows similar principles but on a larger scale. The process involves:
Chemical Reactions Analysis
Hexafluoropropene trimer undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary amines through indirect substitution of fluorine atoms, forming corresponding enamines and enimines.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s high fluorine content makes it resistant to many oxidative and reductive conditions.
Common Reagents and Conditions: Reagents such as primary amines are commonly used in substitution reactions.
Major Products Formed: The primary products formed from these reactions include various fluorinated derivatives, such as enamines and enimines, which have applications in organic synthesis and materials science .
Scientific Research Applications
Hexafluoropropene trimer has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of fluorinated compounds and materials.
Biology and Medicine: Research has explored its potential as a fluorinated cooling fluid for electronics, with studies indicating low physiological toxicity and stable physical properties.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which hexafluoropropene trimer exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, primarily through its fluorine atoms.
Pathways Involved: The pathways involved in its reactions include substitution and addition mechanisms, where the fluorine atoms are replaced or added to other molecules.
Comparison with Similar Compounds
Hexafluoropropene trimer can be compared with other fluorinated compounds, such as:
Hexafluoropropylene Oxide: This compound is similar in structure but differs in its reactivity and applications.
Perfluoroalkanes: These compounds share the high fluorine content but have different physical and chemical properties.
Fluorinated Polymers: While hexafluoropropene trimer is a trimer, fluorinated polymers consist of long chains of fluorinated monomers, leading to different applications and properties.
Uniqueness: Hexafluoropropene trimer’s unique combination of thermal stability, chemical resistance, and reactivity with primary amines sets it apart from other fluorinated compounds. Its ability to form stable derivatives makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C9F18 |
|---|---|
Molecular Weight |
450.07 g/mol |
IUPAC Name |
(E)-1,1,1,2,3,5,6,6,6-nonafluoro-2,4,5-tris(trifluoromethyl)hex-3-ene |
InChI |
InChI=1S/C9F18/c10-2(4(12,8(22,23)24)9(25,26)27)1(5(13,14)15)3(11,6(16,17)18)7(19,20)21/b2-1+ |
InChI Key |
LSSVYTAUPWOSRM-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C(/C(C(F)(F)F)(C(F)(F)F)F)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/C(F)(F)F |
Canonical SMILES |
C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


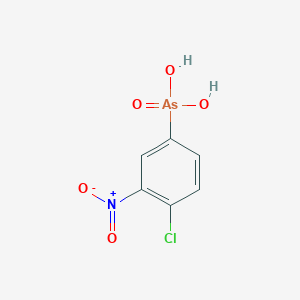
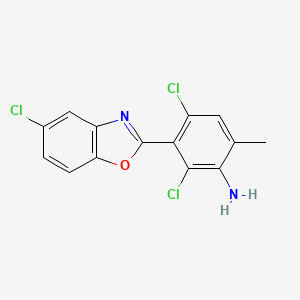
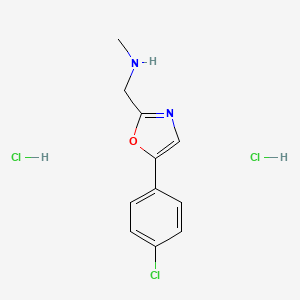
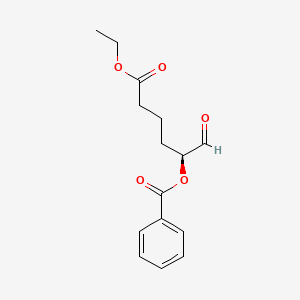
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)


